

Spectroscopic Profile of Ethyl 4-chloro-3-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-chloro-3-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-chloro-3-nitrobenzoate**, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The spectroscopic data for **Ethyl 4-chloro-3-nitrobenzoate** is summarized below. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Ethyl 4-chloro-3-nitrobenzoate** provides characteristic signals for the aromatic and ethyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.50	d	2.1	1H	Ar-H
8.16	dd	8.4, 2.1	1H	Ar-H
7.63	d	8.4	1H	Ar-H
4.43	q	7.5	2H	-OCH ₂ CH ₃
1.42	t	7.5	3H	-OCH ₂ CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR (Carbon-13) NMR Data

Experimental ¹³C NMR data for **Ethyl 4-chloro-3-nitrobenzoate** is not readily available in the searched literature. However, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group would exhibit distinct signals. For reference, the reported ¹³C NMR data for the closely related compound, ethyl 3-nitrobenzoate, shows signals at 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, and 14.24 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Ethyl 4-chloro-3-nitrobenzoate** was not found in the available resources. However, the spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. For comparison, the IR spectrum of its precursor, 4-chloro-3-nitrobenzoic acid, displays key absorptions that can be used to anticipate the spectral features of the ethyl ester.

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (Ester)	1720 - 1740
NO ₂ (Asymmetric stretch)	1500 - 1560
NO ₂ (Symmetric stretch)	1345 - 1385
C-O (Ester)	1000 - 1300
C-Cl	600 - 800
Aromatic C-H	3000 - 3100
Aliphatic C-H	2850 - 3000

Mass Spectrometry (MS)

Experimental mass spectrometry data for **Ethyl 4-chloro-3-nitrobenzoate** is not widely published. However, the predicted monoisotopic mass and m/z values for common adducts provide valuable information for its identification.

Ion/Adduct	Predicted m/z
[M] ⁺	229.01
[M+H] ⁺	230.02
[M+Na] ⁺	252.00

Molecular Formula: C₉H₈ClNO₄, Molecular Weight: 229.62 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize organic compounds like **Ethyl 4-chloro-3-nitrobenzoate**.

NMR Spectroscopy

Sample Preparation:

- A sample of approximately 5-10 mg of **Ethyl 4-chloro-3-nitrobenzoate** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition (^1H and ^{13}C NMR):

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- The acquired data is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **Ethyl 4-chloro-3-nitrobenzoate** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.

- The sample spectrum is then acquired by passing an infrared beam through the ATR crystal, where it interacts with the sample.
- The instrument records the absorbance or transmittance of infrared radiation at different wavenumbers.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize, primarily forming a molecular ion (M^+), and to fragment into smaller, characteristic ions.

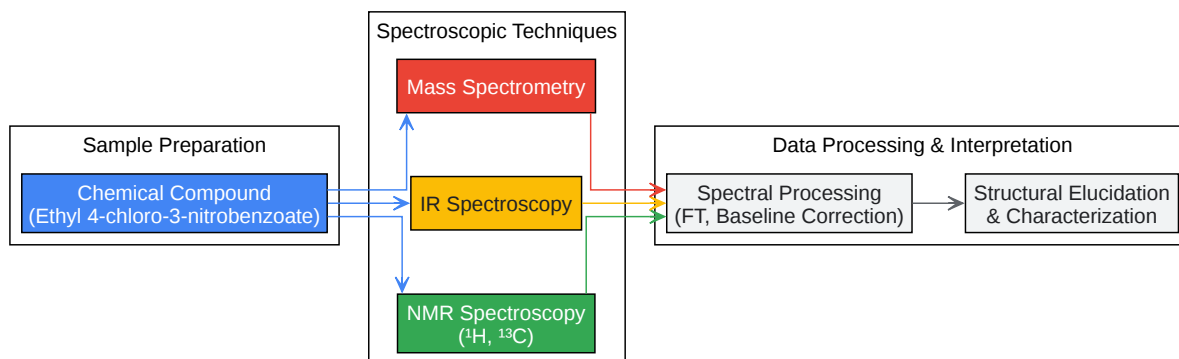
Mass Analysis and Detection:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. ETHYL 4-CHLORO-3-NITROBENZOATE | 16588-16-2 [chemicalbook.com]
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